1-(2,2-Di(furan-2-yl)ethyl)-3-(3-phenylpropyl)urea
Description
1-(2,2-Di(furan-2-yl)ethyl)-3-(3-phenylpropyl)urea is a urea derivative featuring a 3-phenylpropyl group attached to one nitrogen atom and a 2,2-di(furan-2-yl)ethyl substituent on the adjacent nitrogen. The furan moieties may enhance binding to biological targets, while the phenylpropyl group could improve lipid membrane permeability.
Properties
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(21-12-4-9-16-7-2-1-3-8-16)22-15-17(18-10-5-13-24-18)19-11-6-14-25-19/h1-3,5-8,10-11,13-14,17H,4,9,12,15H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLRUTBLKWBOSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-phenylpropyl)urea can be achieved through a multi-step process:
Formation of the furan-2-yl ethyl intermediate: This can be synthesized by reacting furan with an appropriate alkylating agent under acidic or basic conditions.
Formation of the phenylpropyl isocyanate: This can be synthesized by reacting phenylpropylamine with phosgene or a phosgene substitute.
Coupling reaction: The final step involves reacting the furan-2-yl ethyl intermediate with phenylpropyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, catalysts to increase reaction efficiency, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Di(furan-2-yl)ethyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan rings could yield furanones, while reduction could yield dihydrofuran derivatives.
Scientific Research Applications
1-(2,2-Di(furan-2-yl)ethyl)-3-(3-phenylpropyl)urea may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential biological activity due to the presence of furan rings, which are known to interact with biological targets.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the synthesis of polymers, resins, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-phenylpropyl)urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan rings could participate in π-π interactions or hydrogen bonding, while the urea group could form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table compares the target compound with two structurally related urea derivatives:
Key Observations:
- Electronic Effects : The target compound’s furan rings (electron-rich) contrast with the methoxy group in (electron-donating) and the dimethyl groups in (electron-neutral). This may influence reactivity or target binding.
- Solubility : The phenylpropyl chain in the target compound and increases lipophilicity, whereas the methoxy group in may enhance water solubility relative to the furan-containing analog.
Biological Activity
1-(2,2-Di(furan-2-yl)ethyl)-3-(3-phenylpropyl)urea is an organic compound that features a unique structure characterized by two furan rings and a phenylpropyl group. This structural composition suggests potential biological activity, particularly in pharmacological contexts. The compound's interactions with biological systems, mechanisms of action, and therapeutic potentials are of significant interest in medicinal chemistry.
The compound can be synthesized through a multi-step process involving the formation of furan-2-yl ethyl intermediates and phenylpropyl isocyanate. The final coupling reaction yields the urea compound, which is notable for its potential reactivity due to the presence of furan rings that can undergo various chemical transformations such as oxidation and reduction.
The biological activity of this compound likely involves interactions with specific enzymes or receptors. The furan rings may facilitate π-π interactions or hydrogen bonding, while the urea group can form hydrogen bonds with biological targets. This dual interaction capability may enhance the compound's efficacy in modulating biological pathways.
Antitumor Activity
Recent studies have explored the antitumor properties of related furan derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. One study reported that certain furan chalcone derivatives exhibited IC50 values as low as 16.13 μM against urease inhibition, suggesting a promising avenue for further exploration in cancer therapeutics .
Urease Inhibition
Urease inhibitors are crucial in treating conditions like urinary tract infections and gastric ulcers. Research has shown that compounds containing furan moieties exhibit promising urease inhibitory activity. The structure-activity relationship (SAR) analysis indicated that modifications to the furan ring significantly influence biological efficacy .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique attributes of this compound against similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(2-Furyl)ethyl-3-phenylpropylurea | One furan ring | Moderate urease inhibition |
| 1-(2,2-Di(furan-2-yl)ethyl)-3-methylurea | Two furan rings | Enhanced antitumor activity |
| 1-(Furfuryl)urea | One furan ring | Limited biological activity |
The presence of two furan rings in this compound is hypothesized to contribute to its enhanced biological properties compared to its analogs.
Case Studies and Research Findings
Research has consistently indicated that compounds with furan structures can exhibit diverse biological activities:
- Antimicrobial Properties : Furan derivatives have been evaluated for their antimicrobial effects, showing significant inhibition against various bacterial strains.
- Antioxidant Activity : Studies have demonstrated that certain furan-containing compounds possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : The ability of these compounds to inhibit key enzymes involved in metabolic pathways has been documented, suggesting their potential role in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
